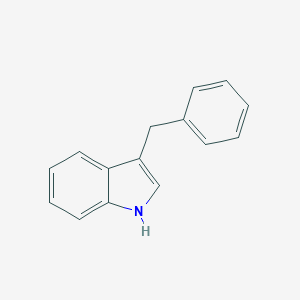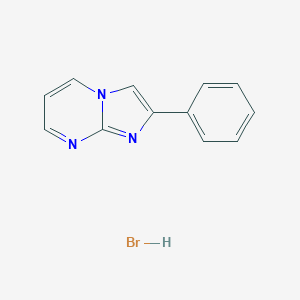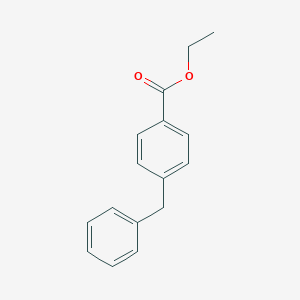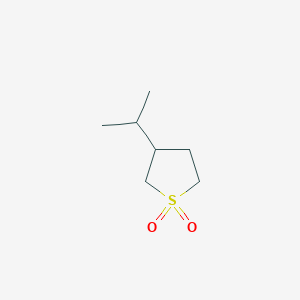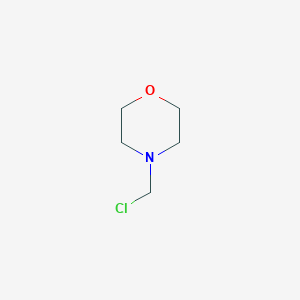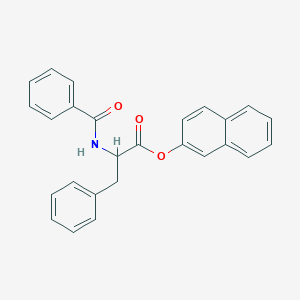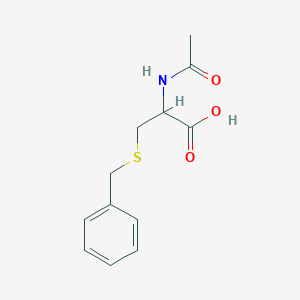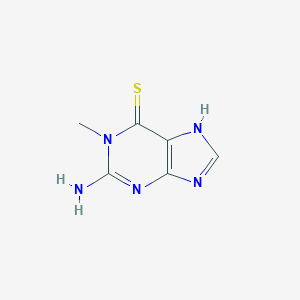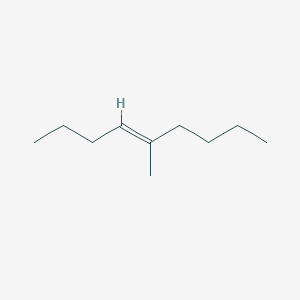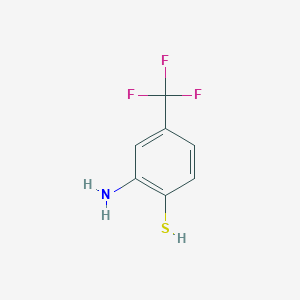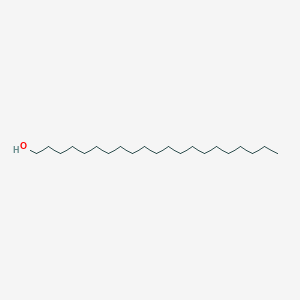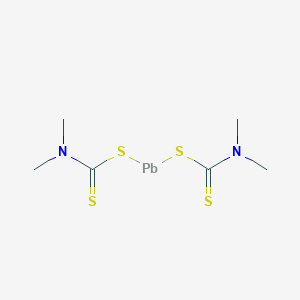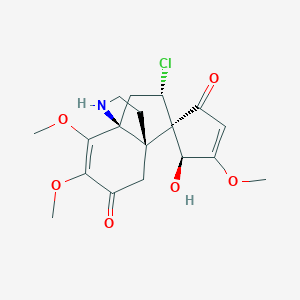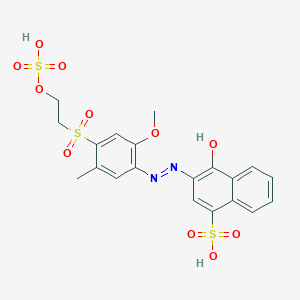
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid, also known as Acid Orange 7, is a synthetic dye commonly used in textile, paper, and leather industries. It belongs to the azo dye family, which is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Acid Orange 7 has a molecular formula of C16H14N3O7S2 and a molecular weight of 452.42 g/mol.
Mechanism Of Action
The mechanism of action of 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 is not fully understood. However, it is believed that the azo group in 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 can be reduced by intestinal microflora to form aromatic amines, which are potential carcinogens. In addition, 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 has been shown to induce oxidative stress and DNA damage in human cells.
Biochemical And Physiological Effects
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 has been shown to have toxic effects on various organisms. In rats, oral administration of 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 at high doses caused liver and kidney damage. In addition, 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 has been shown to have mutagenic and carcinogenic effects in bacterial and mammalian cell systems.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 in laboratory experiments is its availability and low cost. 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 is a widely used dye and can be easily obtained from chemical suppliers. However, one limitation of using 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 is its potential toxicity and mutagenicity. Therefore, appropriate safety measures should be taken when handling 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 in laboratory experiments.
Future Directions
There are several future directions for research on 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7. One area of research could focus on the development of safer alternatives to 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 for use in the textile, paper, and leather industries. Another area of research could focus on the development of methods for the removal of 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 from wastewater and industrial effluents. In addition, further research is needed to fully understand the mechanism of action and potential health effects of 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7.
Synthesis Methods
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 can be synthesized by the diazotization of 2-amino-4-methoxy-5-methylbenzenesulfonic acid, followed by coupling with 2-hydroxy-3-naphthoic acid. The resulting compound is then sulfonated with sulfuric acid to produce the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 has been extensively used as a model compound in various scientific research studies. It is commonly used as a pH indicator due to its color change from yellow to orange-red at pH 3.0-4.3. 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. In addition, 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 has been used as a chromophore in the development of optical sensors for the detection of nitrite and nitrate.
properties
CAS RN |
16452-02-1 |
|---|---|
Product Name |
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid |
Molecular Formula |
C20H20N2O11S3 |
Molecular Weight |
560.6 g/mol |
IUPAC Name |
4-hydroxy-3-[[2-methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H20N2O11S3/c1-12-9-15(17(32-2)11-18(12)34(24,25)8-7-33-36(29,30)31)21-22-16-10-19(35(26,27)28)13-5-3-4-6-14(13)20(16)23/h3-6,9-11,23H,7-8H2,1-2H3,(H,26,27,28)(H,29,30,31) |
InChI Key |
CEMDQJGTKZWFEB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)OC)N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)OC)N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O |
Other CAS RN |
16452-02-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



